Methyl 5-aminonicotinate
Overview
Description
Methyl 5-aminonicotinate, also known as 5-aminonicotinic acid methyl ester, is a chemical compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid and contains both an amino group and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Scientific Research Applications
Methyl 5-aminonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 5-aminonicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with several enzymes, including sirtuins, which are NAD±dependent deacetylases involved in the regulation of various cellular processes such as DNA repair, gene transcription, aging, metabolism, and apoptosis . The compound’s interaction with sirtuins can influence their activity, thereby affecting the deacetylation of histones and other proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sirtuins can lead to changes in the acetylation status of histones, thereby affecting gene expression . Additionally, the compound has been shown to impact metabolic pathways, potentially influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the catalytic cleft of sirtuins, influencing their deacetylase activity . This interaction can lead to the inhibition or activation of sirtuins, resulting in changes in the acetylation status of target proteins and subsequent alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as sirtuins and other NAD±dependent deacetylases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect cellular energy production, utilization, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to be highly soluble and can be efficiently transported across cell membranes . Its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the nucleus, where it interacts with nuclear proteins such as histones and sirtuins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-aminonicotinate can be synthesized through several methods. One common method involves the esterification of 5-aminonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 5-aminonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 5-aminonicotinate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release nicotinic acid. This compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-aminonicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Aminonicotinic acid: Lacks the ester group, affecting its solubility and reactivity.
Methyl 6-aminonicotinate: Has the amino group at a different position, leading to different chemical and biological properties.
Uniqueness: this compound’s combination of an amino group and a methyl ester group makes it uniquely versatile for various chemical transformations and biological applications.
Properties
IUPAC Name |
methyl 5-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSRKHDEJNWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363887 | |
Record name | Methyl 5-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-25-2 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36052-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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